molecular formula C12H15BBrFO2 B6304906 2-Bromo-4-fluorophenylboronic acid pinacol ester CAS No. 1595078-01-5

2-Bromo-4-fluorophenylboronic acid pinacol ester

Cat. No.: B6304906
CAS No.: 1595078-01-5
M. Wt: 300.96 g/mol
InChI Key: KEDMXIHAXBLVJU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity. This compound features a boronic ester group, which is known for its versatility in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-fluorophenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway.

Pharmacokinetics

It’s known that the compound is relatively stable . The compound’s stability and its ability to readily form bonds with other compounds suggest that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst. The reaction is useful for modifying the structure of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or dimethylformamide) are commonly used.

    Protodeboronation: Proton sources (e.g., acetic acid) and catalysts (e.g., palladium on carbon) are typically employed.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Protodeboronation: The corresponding aryl or vinyl compound without the boronic ester group.

Scientific Research Applications

2-Bromo-4-fluorophenylboronic acid pinacol ester has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester
  • 4-Aminophenylboronic acid pinacol ester

Uniqueness

2-Bromo-4-fluorophenylboronic acid pinacol ester is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. These substituents enhance the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMXIHAXBLVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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